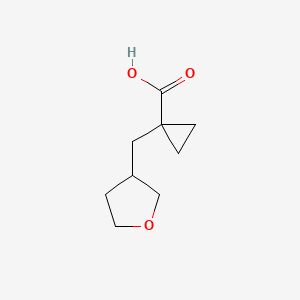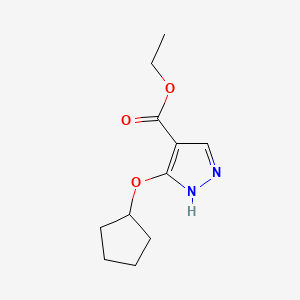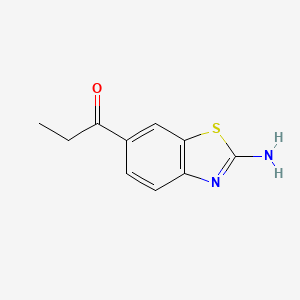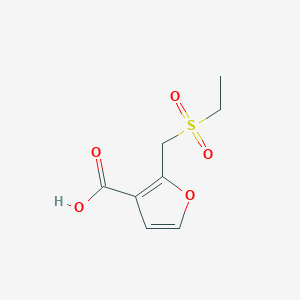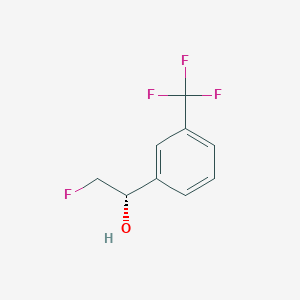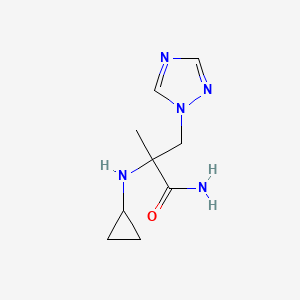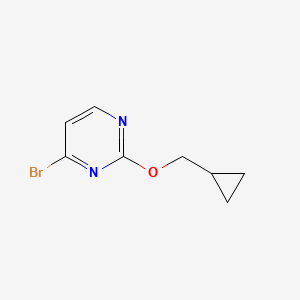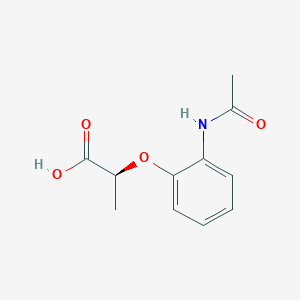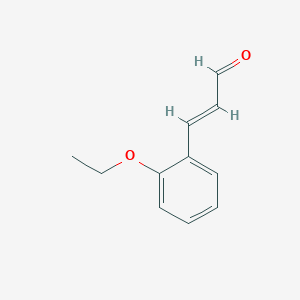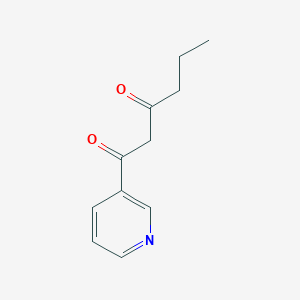![molecular formula C16H17FN4O B13621211 N-{3-aminospiro[3.3]heptan-1-yl}-7-fluoroquinoxaline-5-carboxamide](/img/structure/B13621211.png)
N-{3-aminospiro[3.3]heptan-1-yl}-7-fluoroquinoxaline-5-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-{3-aminospiro[3.3]heptan-1-yl}-7-fluoroquinoxaline-5-carboxamide is a synthetic compound with a unique spirocyclic structure. It is characterized by the presence of a spiro[3.3]heptane ring system, an amino group, and a fluoroquinoxaline moiety. This compound has garnered interest in various fields of scientific research due to its potential biological activities and applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-{3-aminospiro[3.3]heptan-1-yl}-7-fluoroquinoxaline-5-carboxamide typically involves multiple steps, starting from commercially available precursors. The key steps include the formation of the spiro[3.3]heptane ring system, introduction of the amino group, and coupling with the fluoroquinoxaline moiety. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar synthetic routes but with modifications to enhance efficiency and scalability. Techniques such as continuous flow synthesis and automated reaction systems can be employed to streamline the production process.
Analyse Des Réactions Chimiques
Types of Reactions
N-{3-aminospiro[3.3]heptan-1-yl}-7-fluoroquinoxaline-5-carboxamide can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding nitroso or nitro derivatives.
Reduction: The fluoroquinoxaline moiety can be reduced under specific conditions.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Nucleophiles such as alkyl halides or acyl chlorides can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the amino group may yield nitroso or nitro derivatives, while reduction of the fluoroquinoxaline moiety may produce partially or fully reduced products.
Applications De Recherche Scientifique
N-{3-aminospiro[3.3]heptan-1-yl}-7-fluoroquinoxaline-5-carboxamide has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic applications in treating various diseases.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
Mécanisme D'action
The mechanism of action of N-{3-aminospiro[3.3]heptan-1-yl}-7-fluoroquinoxaline-5-carboxamide involves its interaction with specific molecular targets and pathways. The amino group and fluoroquinoxaline moiety play crucial roles in binding to target proteins or enzymes, leading to modulation of their activity. This compound may inhibit or activate specific pathways, resulting in its observed biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
N-{3-aminospiro[3.3]heptan-1-yl}-quinoxaline-5-carboxamide: Lacks the fluorine atom, which may affect its biological activity.
N-{3-aminospiro[3.3]heptan-1-yl}-7-chloroquinoxaline-5-carboxamide: Contains a chlorine atom instead of fluorine, potentially altering its reactivity and interactions.
N-{3-aminospiro[3.3]heptan-1-yl}-7-bromoquinoxaline-5-carboxamide: Contains a bromine atom, which may influence its chemical properties and biological effects.
Uniqueness
N-{3-aminospiro[3.3]heptan-1-yl}-7-fluoroquinoxaline-5-carboxamide is unique due to the presence of the fluoroquinoxaline moiety, which imparts distinct chemical and biological properties. The fluorine atom can enhance the compound’s stability, lipophilicity, and ability to interact with biological targets, making it a valuable compound for research and potential therapeutic applications.
Propriétés
Formule moléculaire |
C16H17FN4O |
|---|---|
Poids moléculaire |
300.33 g/mol |
Nom IUPAC |
N-(1-aminospiro[3.3]heptan-3-yl)-7-fluoroquinoxaline-5-carboxamide |
InChI |
InChI=1S/C16H17FN4O/c17-9-6-10(14-11(7-9)19-4-5-20-14)15(22)21-13-8-12(18)16(13)2-1-3-16/h4-7,12-13H,1-3,8,18H2,(H,21,22) |
Clé InChI |
KMDJCLCLQFIONP-UHFFFAOYSA-N |
SMILES canonique |
C1CC2(C1)C(CC2NC(=O)C3=CC(=CC4=NC=CN=C34)F)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


